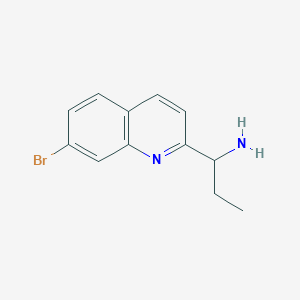

1-(7-Bromoquinolin-2-yl)propan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13BrN2 |

|---|---|

Molecular Weight |

265.15 g/mol |

IUPAC Name |

1-(7-bromoquinolin-2-yl)propan-1-amine |

InChI |

InChI=1S/C12H13BrN2/c1-2-10(14)11-6-4-8-3-5-9(13)7-12(8)15-11/h3-7,10H,2,14H2,1H3 |

InChI Key |

DMDWUFJHCZTOEV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=NC2=C(C=CC(=C2)Br)C=C1)N |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of 1 7 Bromoquinolin 2 Yl Propan 1 Amine and Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to assign every proton and carbon atom in the structure, confirming atomic connectivity and providing insights into the stereochemistry.

The 1D ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom, respectively. The analysis of chemical shifts (δ), signal multiplicities (splitting patterns), and integration values allows for the initial assignment of the molecular structure.

Intermediates:

A plausible synthetic route to 1-(7-bromoquinolin-2-yl)propan-1-amine involves intermediates such as 7-bromoquinoline-2-carbaldehyde . While specific data for this exact intermediate is scarce, analysis of the closely related quinoline-7-carbaldehyde provides expected values for the quinoline (B57606) core. chemicalbook.comchemicalbook.com The aldehyde proton (CHO) is expected to appear as a singlet significantly downfield, typically around δ 9.8-10.1 ppm. The protons on the quinoline ring would exhibit complex splitting patterns in the aromatic region (δ 7.5-9.0 ppm).

For the final compound, This compound , the ¹H NMR spectrum would feature distinct signals for the propyl-amine side chain and the bromoquinoline core. Based on data for similar structures like propylamine (B44156) and 2-substituted quinolines, the following assignments are predicted. acs.orgnih.gov

Propyl-amine chain: A triplet for the terminal methyl (CH₃) group would appear upfield (around δ 0.9-1.0 ppm). The methylene (B1212753) (CH₂) protons would present as a multiplet (sextet) further downfield (δ 1.4-1.6 ppm). The methine (CH) proton, being attached to both the quinoline ring and the amine group, would be a triplet around δ 4.0-4.3 ppm. The amine (NH₂) protons typically appear as a broad singlet, which can exchange with D₂O, in the range of δ 1.5-2.5 ppm. nih.gov

Bromoquinoline ring: The protons on the substituted quinoline ring would appear in the aromatic region (δ 7.5-8.5 ppm). The bromine atom at C7 and the alkyl-amine substituent at C2 would influence the chemical shifts. H8 would likely be the most downfield signal of the carbocyclic ring due to the deshielding effect of the bromine at the adjacent C7. H3 and H4 would also show characteristic doublet or multiplet patterns.

The ¹³C NMR spectrum provides information on each unique carbon atom. oregonstate.edu For This compound , the aliphatic carbons of the propyl group would resonate upfield (δ 10-60 ppm), while the aromatic and heteroaromatic carbons of the quinoline ring would appear downfield (δ 115-165 ppm). acs.orgwisc.edu The carbon bearing the bromine (C7) would have its chemical shift influenced by the heavy atom effect.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| H (CH₃) | 0.9 - 1.1 | Triplet (t) | ~7.4 |

| H (CH₂) | 1.5 - 1.8 | Multiplet (m) | - |

| H (NH₂) | 1.8 - 2.5 | Broad Singlet (br s) | - |

| H (CH-N) | 4.1 - 4.4 | Triplet (t) | ~6.8 |

| H3, H4, H5, H6, H8 | 7.5 - 8.5 | Multiplets (m) | - |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

| C (CH₃) | 10 - 12 |

| C (CH₂) | 25 - 30 |

| C (CH-N) | 55 - 60 |

| C7 (C-Br) | 118 - 122 |

| C3, C4, C5, C6, C8, C4a, C8a | 120 - 150 |

| C2 (C-Alkyl) | 162 - 166 |

To unambiguously assign all signals and confirm the proposed structure, 2D NMR experiments are essential. acs.orgacs.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the methine proton (CH-N) and the adjacent methylene protons (CH₂), and between the methylene protons and the terminal methyl protons (CH₃), confirming the propyl chain's connectivity. Within the quinoline ring, it would establish the relationships between adjacent protons, such as H3-H4 and H5-H6. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal it is attached to. This allows for the definitive assignment of the carbons in the propyl chain and the protonated carbons of the quinoline ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For instance, the methine proton (CH-N) of the side chain would show a correlation to the C2 carbon of the quinoline ring, confirming the attachment point. Protons on the quinoline ring (e.g., H6 and H8) would show correlations to the C7 carbon, confirming the position of the bromine atom. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also reveals fragmentation patterns that serve as a molecular fingerprint and help confirm the structure.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For This compound , the molecular formula is C₁₂H₁₃BrN₂. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the mass spectrum will exhibit a characteristic M+ and M+2 isotopic pattern with nearly equal intensity. libretexts.org

Calculated Monoisotopic Mass for [C₁₂H₁₃⁷⁹BrN₂]⁺: 264.0262 Da

Calculated Monoisotopic Mass for [C₁₂H₁₃⁸¹BrN₂]⁺: 266.0242 Da

Observing this doublet with a 2 Da difference and roughly equal intensity in the HRMS spectrum would be strong evidence for the presence of a single bromine atom in the molecule. rsc.org

In MS/MS, the molecular ion of interest is isolated and subjected to fragmentation. The resulting fragment ions provide detailed structural information. For this compound, a primary fragmentation pathway would be the alpha-cleavage of the carbon-carbon bond adjacent to the amine. libretexts.orgdocbrown.info

This would involve the loss of an ethyl radical (•CH₂CH₃) from the molecular ion, leading to the formation of a highly stable resonance-stabilized cation.

Predicted Major Fragmentation: [C₁₂H₁₃BrN₂]⁺ → [C₁₀H₈BrN]⁺ + •CH₂CH₃ m/z 264/266 → m/z 235/237

The observation of a fragment ion at m/z 235/237 (also showing the 1:1 bromine isotopic pattern) would strongly support the structure as this compound. Other fragments corresponding to the loss of the entire propyl-amine side chain or fragmentation of the quinoline ring could also be observed. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.

For This compound , the IR spectrum would display several characteristic absorption bands:

N-H Stretching: As a primary amine, the compound will show two characteristic medium-intensity bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. docbrown.infodocbrown.info

C-H Stretching: Sharp peaks between 2850-3000 cm⁻¹ will correspond to the C-H stretching of the aliphatic propyl group. Aromatic C-H stretching vibrations will appear at slightly higher wavenumbers, typically between 3000-3100 cm⁻¹.

N-H Bending: A bending (scissoring) vibration for the primary amine group is expected in the range of 1580-1650 cm⁻¹. docbrown.info

C=C and C=N Stretching: The quinoline ring will give rise to a series of sharp absorptions between 1400-1620 cm⁻¹ due to the stretching vibrations of the aromatic C=C and C=N bonds.

C-N Stretching: The stretching vibration of the aliphatic C-N bond is expected to appear in the 1020-1250 cm⁻¹ region.

C-Br Stretching: The vibration of the carbon-bromine bond is expected to absorb in the fingerprint region, typically between 500-680 cm⁻¹.

The combination of these characteristic bands provides strong evidence for the presence of a primary amine group, an aliphatic chain, and a bromo-substituted aromatic (quinoline) system.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as an unparalleled technique for the unambiguous determination of the atomic and molecular structure of a compound in its crystalline form. nih.gov This method provides precise data on bond lengths, bond angles, and the spatial arrangement of atoms, which are fundamental to a comprehensive understanding of a molecule's architecture. nih.gov The process involves irradiating a single, high-quality crystal of the substance with a beam of X-rays and analyzing the resulting diffraction pattern. nih.gov This pattern is then used to generate a three-dimensional electron density map, from which the molecular structure can be modeled and refined. nih.gov

While specific crystallographic data for this compound are not available in the public domain, the analysis of structurally related quinoline derivatives provides significant insights into the expected structural features. For instance, studies on various substituted quinolines consistently show the quinoline ring system to be nearly planar. nih.gov

In a study on 2-(3-(hydroxymethyl)-7-methylquinolin-2-yl)phenol, single-crystal X-ray diffraction revealed detailed information about its molecular conformation and intermolecular interactions. fao.org Similarly, the crystal structure of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one was determined, confirming the connectivity and stereochemistry of the molecule and revealing a three-dimensional network formed by intermolecular hydrogen bonds. rsc.org

For this compound, a hypothetical crystallographic analysis would be expected to confirm the planarity of the bromoquinoline core and define the conformation of the propan-1-amine substituent relative to the aromatic ring. Key parameters that would be determined are presented in the table below, based on typical values for related structures.

| Parameter | Expected Value/Information | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the crystal lattice. |

| Space Group | e.g., P2₁/c or Pbca | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) | Defines the size and shape of the repeating unit of the crystal. |

| Key Bond Lengths (Å) | C-Br, C-N, C-C (quinoline), C-C (side chain) | Confirms the covalent bonding framework and can indicate bond order and electronic effects. |

| Key Bond Angles (°) | Angles within the quinoline ring and at the chiral center | Determines the geometry around specific atoms and the overall shape of the molecule. |

| Torsion Angles (°) | Defining the orientation of the propan-1-amine side chain | Reveals the conformational preferences of the molecule in the solid state. |

| Intermolecular Forces | Hydrogen bonding (N-H···N), π-π stacking (quinoline rings) | Explains the packing of molecules in the crystal lattice and influences physical properties like melting point. |

This table is illustrative and presents expected data based on analyses of similar quinoline-containing compounds.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Absolute Configuration

For chiral molecules like this compound, which can exist as a pair of non-superimposable mirror images (enantiomers), determining the absolute configuration (R or S) at the stereocenter is crucial. Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique for this purpose. rsc.orgnih.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, producing a unique spectrum for each enantiomer, which are mirror images of each other. nih.govpsu.edu

The absolute configuration is typically assigned by comparing the experimentally measured ECD spectrum with the spectrum predicted for a specific enantiomer (e.g., the R-enantiomer) through quantum chemical calculations, often using time-dependent density functional theory (TDDFT). nih.gov A match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. nih.govic.ac.uk

While experimental ECD data for this compound is not documented in the reviewed literature, the principles of its application can be understood from studies on other chiral molecules containing aromatic chromophores. The quinoline ring system in this compound acts as a strong chromophore, and its electronic transitions will be perturbed by the chiral environment of the adjacent stereocenter, giving rise to a distinct ECD signal.

The process for determining the absolute configuration would involve:

Conformational Analysis: Identifying all low-energy conformations of the molecule.

ECD Calculation: Calculating the theoretical ECD spectrum for each conformer.

Boltzmann Averaging: Generating a weighted average theoretical spectrum based on the population of each conformer.

Comparison: Comparing the final theoretical spectrum with the experimentally measured spectrum of one of the enantiomers.

The sign of the Cotton effects (positive or negative peaks) in the ECD spectrum is directly related to the spatial arrangement of the groups around the chiral center. For molecules with multiple chromophores, the exciton (B1674681) chirality method can also be applied, where the sign of the coupled ECD signal is correlated to the helical arrangement of the chromophores. nih.gov

The table below illustrates the kind of data that would be generated in an ECD analysis to determine the absolute configuration of this compound.

| Parameter | Description | Example Data (Hypothetical) |

| Experimental ECD Spectrum | Measured spectrum of a single enantiomer in a specified solvent. | λ (nm) [Δε (L·mol⁻¹·cm⁻¹)]: 230 [+15.2], 255 [-8.5], 280 [+5.0] |

| Calculated ECD Spectrum (R) | TDDFT-calculated spectrum for the R-enantiomer, typically averaged over multiple conformations. | λ (nm) [Δε (L·mol⁻¹·cm⁻¹)]: 232 [+18.1], 258 [-9.2], 283 [+4.7] |

| Calculated ECD Spectrum (S) | The mirror image of the calculated R-enantiomer's spectrum. | λ (nm) [Δε (L·mol⁻¹·cm⁻¹)]: 232 [-18.1], 258 [+9.2], 283 [-4.7] |

| Assigned Configuration | The enantiomer whose calculated spectrum matches the experimental one. | The experimental spectrum matches the calculated spectrum for the R-enantiomer, thus the absolute configuration is assigned as (R). |

This table is illustrative. The spectral data (wavelengths and intensities of Cotton effects) are hypothetical and serve to demonstrate the principles of ECD analysis.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations provide deep insights into the electronic structure, stability, and reactivity of molecules.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to map the electron distribution within a molecule. nih.govresearchgate.net This analysis is foundational for understanding a compound's physical and chemical properties. For numerous quinoline (B57606) derivatives, DFT has been successfully applied to predict their molecular structures and reactivity profiles. nih.govnih.gov However, a specific study detailing the DFT-optimized geometry and electronic structure for 1-(7-Bromoquinolin-2-yl)propan-1-amine could not be located in the reviewed literature.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. While FMO analysis is a standard component of computational studies on novel chemical entities, specific data on the HOMO-LUMO energies and orbital distributions for this compound are not documented in the available search results.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations can accurately predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. This predictive capability is highly valuable for verifying the identity and purity of synthesized compounds by comparing theoretical data with experimental results. Although spectroscopic techniques like ¹H NMR and ¹³C NMR are standard for characterizing related quinoline compounds, no published computational predictions of the NMR spectrum for this compound were found. nih.gov

Molecular Modeling and Simulation Studies

Molecular modeling encompasses a range of computational techniques used to simulate and predict how a molecule interacts with biological targets, which is a cornerstone of rational drug design.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the binding mode and affinity of a small molecule (ligand) within the active site of a biological target, typically a protein or enzyme. nih.gov The results, often expressed as a binding energy or docking score, help researchers prioritize compounds for further experimental testing. nih.gov Docking studies are widespread for the quinoline class of compounds against various targets like DNA gyrase and α-amylase. nih.govnih.gov Despite this, no specific molecular docking studies featuring this compound have been reported in the searched literature.

Pharmacophore Modeling for Key Binding Features

A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features that a molecule must possess to exert a specific biological effect. These models are crucial for identifying the key features responsible for ligand-target binding and for guiding the design of new, more potent analogs. nih.gov Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and Comparative Molecular Field Analysis (CoMFA) are often employed to develop such models for series of active compounds. nih.govresearchgate.net There is currently no evidence of a pharmacophore model developed specifically from or for this compound in the available research.

Compound Names Table

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the time-evolution of molecular systems, providing detailed information on the conformational stability of this compound and its dynamic interactions with potential biological targets. nih.gov

MD simulations are performed by solving Newton's equations of motion for the atoms in the system, where the forces are calculated using a molecular mechanics force field. nih.gov For this compound, a typical MD simulation protocol would involve:

System Preparation: The 3D structure of the compound is first optimized using quantum mechanical methods. It is then placed in a simulation box, typically filled with a chosen solvent (e.g., water) to mimic physiological conditions.

Simulation: The system is subjected to a period of equilibration, followed by a production run where the trajectory of each atom is recorded over time. These simulations can span from nanoseconds to microseconds, depending on the process being studied.

Analysis: The resulting trajectories are analyzed to understand the conformational flexibility of the molecule. This includes identifying the most stable conformations, the energy barriers between them, and the dynamics of the rotatable bonds, such as the one connecting the propan-1-amine side chain to the quinoline core.

When studying the interaction of this compound with a biological target (e.g., a protein receptor), the complex is simulated to observe the stability of the binding pose, the key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the influence of the ligand on the protein's dynamics. nih.govresearchgate.netresearchgate.netjchemlett.com The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over time is a common metric to assess the stability of the complex. researchgate.net

Illustrative Data from MD Simulation Analysis:

| Metric | Description | Illustrative Value for a Stable Complex |

| Ligand RMSD | Root-mean-square deviation of the ligand's heavy atoms from the initial docked pose. | < 2.0 Å |

| Protein RMSD | Root-mean-square deviation of the protein's backbone atoms from the initial structure. | < 3.0 Å |

| Hydrogen Bonds | Number and occupancy of hydrogen bonds between the ligand and the protein. | 2-4 stable H-bonds with > 80% occupancy |

| Binding Free Energy | Calculated using methods like MM/PBSA or MM/GBSA to estimate the strength of the interaction. | -50 to -100 kcal/mol |

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are mathematical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govdergipark.org.trfarmaciajournal.com These models are crucial for predicting the activity of new compounds and for understanding the structural features that govern their function.

To develop a QSAR model for a series of analogs of this compound, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) is required. nih.govmdpi.com The process involves:

Data Set Preparation: A diverse set of quinoline derivatives and their corresponding biological activities are collected. This set is typically divided into a training set for model development and a test set for model validation. nih.gov

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation that relates the descriptors to the biological activity. nih.govresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. nih.gov

A hypothetical QSAR equation might look like: log(1/IC50) = c0 + c1Descriptor1 + c2Descriptor2 + ...

Where log(1/IC50) is the biological activity, and the descriptors could represent electronic, steric, or hydrophobic properties. Such models can then be used to predict the potency of this compound and to design new derivatives with potentially enhanced activity. mdpi.com

The foundation of QSAR/QSPR models lies in molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. dergipark.org.tr For this compound, these descriptors can be categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom count).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices).

3D Descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular volume, surface area, shape indices).

Physicochemical Descriptors: Related to properties like lipophilicity (logP) and electronic properties (e.g., dipole moment, partial charges). scirp.org

The correlation between these descriptors and the biological activity provides insights into the mechanism of action. For instance, a positive correlation with logP might suggest the importance of hydrophobicity for membrane permeation or binding to a hydrophobic pocket in the target protein. scirp.org

Table of Commonly Used Molecular Descriptors in QSAR Studies:

| Descriptor Class | Example Descriptors | Information Encoded |

| Topological | Wiener Index, Randić Index | Molecular branching and connectivity. |

| Geometrical | Molecular Surface Area, Molecular Volume | Size and shape of the molecule. |

| Electronic | HOMO/LUMO energies, Dipole Moment | Electronic distribution and reactivity. |

| Physicochemical | LogP, Molar Refractivity | Lipophilicity and polarizability. |

Virtual Screening and In Silico Library Design

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov This approach can be broadly categorized into ligand-based and structure-based methods.

Ligand-based virtual screening (LBVS) relies on the knowledge of other molecules that are active against a specific target. nih.gov If a set of known active ligands for the target of this compound is available, LBVS can be employed to find new potential inhibitors. Common LBVS methods include:

Similarity Searching: This involves searching a compound database for molecules that are structurally similar to a known active compound (the query). Similarity is typically assessed based on 2D fingerprints or 3D shape and pharmacophore features. nih.gov

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. This model is then used as a 3D query to screen compound libraries. researchgate.netuibk.ac.at

These methods are particularly useful when the 3D structure of the biological target is unknown. nih.gov

When the three-dimensional structure of the biological target is available, structure-based virtual screening (SBVS) is a powerful approach. nih.govoncotarget.com The core of SBVS is molecular docking, a process that predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. researchgate.net

The general workflow for an SBVS campaign involving this compound or its analogs would be:

Target Preparation: The 3D structure of the protein is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site.

Ligand Library Preparation: A library of compounds is prepared by generating their 3D conformations.

Molecular Docking: Each ligand in the library is docked into the binding site of the target protein.

Scoring and Ranking: The docked poses are evaluated using a scoring function that estimates the binding affinity. The compounds are then ranked based on their scores. msu.edu

The top-ranked compounds are then selected for experimental testing. This approach has proven to be a cost-effective and efficient way to identify novel hit compounds in the early stages of drug discovery. nih.gov

Prediction of Molecular Properties for Research Design

In the contemporary research and development landscape, particularly in the fields of medicinal chemistry and materials science, the early-stage prediction of a molecule's properties is a critical step in guiding the design and synthesis of new compounds. Computational and theoretical investigations allow for an in-silico assessment of a compound's physicochemical and electronic characteristics before committing resources to laboratory synthesis. This approach enables researchers to prioritize candidates with desirable attributes and to design more efficient and targeted experimental workflows. For the compound this compound, while direct experimental data on all its properties may be limited, its molecular characteristics can be predicted with a reasonable degree of accuracy by leveraging computational models and by analogy to closely related, studied compounds.

Detailed research into analogous quinoline derivatives demonstrates the utility of computational methods in predicting molecular properties. For instance, studies on compounds like 1-(4-phenylquinolin-2-yl)propan-1-one have employed Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level to optimize molecular geometry and predict various parameters. nih.gov These computational approaches provide insights into bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional conformation and potential interactions with biological targets.

Furthermore, the electronic properties of substituted quinolines are a key focus of theoretical investigations. The placement of substituents like the bromine atom at the 7-position and the aminopropane group at the 2-position significantly influences the molecule's electronic distribution. The bromine atom, being an electron-withdrawing group, deactivates the benzene (B151609) ring towards electrophilic substitution, while the amino group at the 2-position acts as an activating group, increasing the nucleophilicity of the pyridine (B92270) ring. This electronic interplay is crucial for predicting the compound's reactivity and potential as a synthetic intermediate.

The prediction of physicochemical properties is also a standard practice in the early phases of research. researchgate.net These properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) predictors, are crucial for assessing the potential of a compound. While specific ADME data for this compound is not available, computational tools can provide estimates for key descriptors.

The following tables summarize the predicted molecular properties for this compound, based on computational predictions for structurally similar compounds found in public databases and the application of established theoretical methods.

Table 1: Predicted Physicochemical Properties of this compound

This table is interactive. Users can sort the data by clicking on the column headers.

| Property | Predicted Value | Methodological Basis |

| Molecular Weight | ~265.15 g/mol | Based on the molecular formula and atomic weights. Analogy to 1-(3-Bromoquinolin-2-yl)propan-1-amine. nih.gov |

| XLogP3-AA | ~2.7 | A measure of lipophilicity, predicted using computational algorithms. Analogy to 1-(3-Bromoquinolin-2-yl)propan-1-amine. nih.gov |

| Hydrogen Bond Donor Count | 1 | Predicted based on the presence of the primary amine group. Analogy to 1-(3-Bromoquinolin-2-yl)propan-1-amine. nih.gov |

| Hydrogen Bond Acceptor Count | 2 | Predicted based on the nitrogen atoms in the quinoline ring and the primary amine. Analogy to 1-(3-Bromoquinolin-2-yl)propan-1-amine. nih.gov |

| Rotatable Bond Count | 3 | Calculated based on the number of bonds that can rotate freely. Analogy to 1-(3-Bromoquinolin-2-yl)propan-1-amine. nih.gov |

| Polar Surface Area | ~38.9 Ų | Calculated based on the surface sum over all polar atoms. Analogy to 1-(3-Bromoquinolin-2-yl)propan-1-amine. nih.gov |

Table 2: Predicted Conformational and Electronic Properties of this compound

This table is interactive. Users can sort the data by clicking on the column headers.

| Property | Predicted Value/Characteristic | Methodological Basis |

| Quinoline Ring System | Largely planar | Based on the aromatic nature of the fused rings. |

| C2-C(amine) Bond Rotation | Moderate energy barrier | Inferred from studies on similar 2-substituted quinolines. |

| Amino Group Geometry | Likely near-planar with the ring system | To maximize π-conjugation with the quinoline ring. |

| Most Stable Conformer | Torsion angle (H-N-C-C2) would minimize steric hindrance | Inferred from general principles of conformational analysis. |

| HOMO-LUMO Energy Gap | Moderate | DFT calculations on similar quinoline structures suggest a gap indicative of chemical reactivity and electronic transitions. nih.gov |

These predicted properties are instrumental in the research design process. For example, the predicted lipophilicity (XLogP3-AA) and polar surface area suggest that the molecule may have reasonable membrane permeability characteristics. The hydrogen bond donor and acceptor counts are critical for understanding potential intermolecular interactions, which are fundamental to the compound's behavior in various chemical and biological systems.

The conformational analysis, even when inferred, provides a starting point for more advanced computational studies like molecular docking, which can predict the binding affinity and orientation of the molecule within the active site of a protein. researchgate.netmdpi.com The predicted electronic properties, such as the HOMO-LUMO gap, can inform the design of experiments related to the compound's synthesis and reactivity. nih.gov By providing a theoretical framework for the molecule's behavior, these computational predictions allow for a more rational and efficient approach to the development of novel quinoline-based compounds.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Quinoline (B57606) Substituents on Molecular Interactions

The nature and position of substituents on the quinoline core are critical in defining the molecule's interaction with biological targets. These modifications influence electronic distribution, lipophilicity, and steric profile, which are key determinants of binding affinity and activity.

The presence of a halogen, specifically a bromine atom, at the C-7 position of the quinoline ring is a significant feature. Halogen atoms, particularly chlorine and bromine, at this position are known to be crucial for the biological activity of many quinoline derivatives. youtube.comslideshare.net The 7-chloro group, for instance, is an essential structural feature for the antimalarial activity of chloroquine (B1663885). youtube.com Electron-withdrawing groups at this position generally enhance potency. youtube.com

The bromine atom at C-7 in 1-(7-Bromoquinolin-2-yl)propan-1-amine influences the molecule's properties in several ways:

Electronic Effects : As an electron-withdrawing group, bromine modulates the electron density of the quinoline ring system, which can affect its interaction with biological macromolecules.

Lipophilicity : The bromine atom increases the lipophilicity of the molecule, which can influence its ability to cross cell membranes and access target sites.

Halogen Bonding : The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a biological target, which can contribute to binding affinity and specificity.

Steric Influence : The size of the bromine atom can provide favorable steric interactions or, conversely, cause steric hindrance within a binding pocket, thus influencing selectivity.

Studies on related compounds have demonstrated the importance of halogenation patterns. For example, quinoline derivatives with bromine atoms at the C-5 and C-7 positions have shown significant antiproliferative activity against various cancer cell lines, whereas compounds with different substitution patterns, such as 3,6,8-tribromoquinoline, were inactive. nih.gov

The aminopropyl side chain at the C-2 position is a defining characteristic of the molecule, introducing a basic center and a chiral carbon. The amino group, being basic, is likely to be protonated at physiological pH. This positive charge is often critical for forming ionic bonds or strong hydrogen bonds with acidic residues (e.g., aspartate or glutamate) in the active site of enzymes or receptors.

The branching at the alpha-carbon (the carbon attached to the amine and the quinoline ring) is also pivotal. This branching creates a stereocenter, a topic explored further in section 5.2. Structurally, the ethyl group branching affects the conformation and steric bulk of the side chain, which must be accommodated by the target's binding site for effective interaction. The necessity of a specific side chain structure is a common theme in quinoline-based compounds; for example, the dialkylaminoalkyl side chain at the 4-position of chloroquine is essential for its antimalarial activity. youtube.com

The length of the alkyl chain in the amino side chain is a critical parameter for optimizing biological activity. The three-carbon (propyl) chain in this compound provides a specific degree of flexibility and distance between the quinoline core and the terminal amine group. This "linker" length is often finely tuned for optimal interaction with a biological target.

Research on other quinoline derivatives supports this principle:

In a series of quinoline-based antidepressant candidates, the compound with a shorter alkyl side chain on its amine linker demonstrated higher potency. rsc.org

For 4-aminoquinoline (B48711) antimalarials, an alkyl side chain of two to five carbons is considered optimal for activity. youtube.com

This suggests that the propyl chain length in the target compound is likely a key factor in positioning the crucial functional groups (the quinoline ring and the amine) correctly within a binding pocket to maximize favorable interactions.

Stereochemical Influence on Molecular Recognition and Chirality-Driven Effects

The presence of a chiral center at the first carbon of the propan-1-amine side chain means that this compound exists as a pair of enantiomers: (R)-1-(7-Bromoquinolin-2-yl)propan-1-amine and (S)-1-(7-Bromoquinolin-2-yl)propan-1-amine. Stereochemistry is known to play a pivotal role in the biological activity of chiral molecules, as biological systems (enzymes, receptors, etc.) are themselves chiral. researchgate.netnih.gov

The differential interaction of enantiomers with a chiral target can lead to:

Eutomers and Distomers : One enantiomer (the eutomer) may exhibit significantly higher biological activity, while the other (the distomer) may be less active, inactive, or even produce different or adverse effects.

Stereoselective Binding : The three-dimensional arrangement of substituents around the chiral center can result in one enantiomer fitting much more precisely into a binding site than the other.

Studies on related chiral quinolines have consistently underscored the importance of stereochemistry. For instance, research on chiral 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives involved the synthesis and testing of pure enantiomers to clarify how stereochemistry impacts their biological effects. nih.govresearchgate.net Similarly, in a study of nature-inspired antimalarial agents, only the isomers with a specific (5S, αS) stereochemistry showed significant activity, suggesting a stereoselective uptake mechanism or target interaction. researchgate.netnih.gov Therefore, it is highly probable that the (R) and (S) enantiomers of this compound would display distinct biological activities and potencies.

Correlation between Structural Modifications and In Vitro Biological Activities (e.g., enzyme inhibition, receptor binding)

The specific combination of a 7-bromo substituent and a 2-(propan-1-amine) side chain suggests potential for significant in vitro biological activity, based on data from structurally related quinoline derivatives. Quinolines are known to interact with a wide range of biological targets.

Enzyme Inhibition : Quinoline-based structures are prominent among enzyme inhibitors. For example, certain quinoline derivatives act as dual-target inhibitors of EGFR and HER-2, with IC₅₀ values in the low nanomolar range. rsc.org Other derivatives, such as 8-substituted quinoline-2-carboxamides, have shown potent, isoform-selective inhibition of human carbonic anhydrase (hCA) I and II, also with nanomolar efficacy. nih.gov

Antiproliferative Activity : Bromo-substituted quinolines have demonstrated notable antiproliferative effects. Compounds featuring bromine at the C-5 and C-7 positions effectively inhibited the proliferation of C6, HeLa, and HT29 cancer cell lines. nih.gov

Receptor Binding : The quinoline scaffold is also found in compounds that target specific receptors. For example, pyrazolo[3,4-c]quinoline derivatives have been developed as potent and selective antagonists for A₁ and A₃ adenosine (B11128) receptors, where substituents on the quinoline framework modulate binding affinity. nih.gov

The table below summarizes the in vitro activities of various substituted quinoline derivatives, illustrating the potential activities that could be associated with structures like this compound.

| Quinoline Derivative Class | Substitution Pattern | In Vitro Activity | Target/Cell Line | Potency (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|---|---|

| Quinoline-based EGFR/HER-2 Inhibitor | 4-Anilinoquinoline | EGFR/HER-2 Inhibition | Enzyme Assay | 31-71 nM | rsc.org |

| Quinoline-2-carboxamides | 8-alkoxy-N-(4-sulfamoylphenyl) | Enzyme Inhibition | hCA II | 33.0 nM | nih.gov |

| Bromoquinolines | 5,7-dibromo | Antiproliferative | HeLa, C6, HT29 | Significant Inhibition | nih.gov |

| Pyrazolo[3,4-c]quinolines | 2-Aryl-4-amino | Receptor Antagonism | A₃ Adenosine Receptor | Nanomolar Affinity | nih.gov |

Structure-Fluorescence Relationships in Quinoline Amines

The quinoline ring system is an intrinsic fluorophore, and its photophysical properties are highly sensitive to substitution. nih.gov The structure of this compound, featuring both an electron-withdrawing bromine atom and an amino group, suggests it could possess interesting fluorescence characteristics.

The relationship between structure and fluorescence in quinoline amines is governed by several factors:

Push-Pull Systems : The presence of electron-donating groups (like an amine) and electron-withdrawing groups (like bromine) on the aromatic system can create a "push-pull" electronic effect. This can lead to a significant intramolecular charge transfer (ICT) upon photoexcitation, often resulting in a large Stokes shift and emission in the visible region of the spectrum. nih.gov

Protonation Effects : The nitrogen atom of the quinoline ring and the side-chain amine are basic sites. Protonation of the quinoline nitrogen is known to be an effective method for enhancing fluorescence intensity, with studies showing over a 50-fold increase upon protonation with strong acids. rsc.org This suggests the compound's fluorescence could be highly pH-dependent.

Halogen Effects : Halogen substituents can influence fluorescence properties. While heavy atoms like bromine can sometimes quench fluorescence via the "heavy-atom effect," they can also modulate the emission wavelength. Studies on 5-chloro-8-hydroxyquinoline (B194070) complexes showed that the halogen substituent allowed for tuning of the emission energy. nih.gov

The unique substitution pattern of this compound makes it a candidate for investigation as a fluorescent probe, where changes in its local environment (e.g., pH, binding to a macromolecule) could be reported by a change in its fluorescence signal.

Development of Lead Compounds and Scaffold Optimization Principles

The journey of a chemical entity from a mere laboratory curiosity to a potential therapeutic agent is a meticulous process of molecular design and optimization. For the compound this compound, this process is deeply rooted in the rich chemical landscape of the 2-aminoquinoline (B145021) scaffold. This scaffold is recognized in medicinal chemistry as a "privileged structure," meaning it can bind to a variety of biological targets, making it a fertile ground for the development of new drugs. nih.gov The principles of lead compound development and scaffold optimization for this class of molecules revolve around systematic modifications of the quinoline core and its substituents to enhance potency, selectivity, and pharmacokinetic properties.

The 2-aminoquinoline moiety itself is often employed as a bioisostere for L-arginine, a key amino acid in many biological processes. nih.gov This mimicry allows these compounds to interact with enzymes that would naturally bind to arginine. Furthermore, the 2-aminoquinoline structure has been associated with favorable properties such as good oral bioavailability and the ability to penetrate the central nervous system, making it an attractive starting point for drug discovery. nih.gov

The optimization of lead compounds based on the 2-aminoquinoline scaffold typically involves a multi-pronged approach, focusing on three key areas:

Substitution on the Quinoline Ring: The nature and position of substituents on the quinoline ring system play a crucial role in modulating the compound's biological activity and physical properties. The presence of a bromine atom at the 7-position, as in this compound, is a strategic choice. Halogen atoms, like bromine, can influence a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins through halogen bonding. Structure-activity relationship (SAR) studies on related 4-aminoquinolines have demonstrated that electron-withdrawing groups at the 7-position can significantly impact the compound's basicity and, consequently, its biological activity.

Modification of the Amino Side Chain: The aliphatic amine side chain, in this case, the propan-1-amine group, is a critical determinant of a compound's interaction with its biological target. The length, branching, and presence of functional groups on this chain can be systematically varied to probe the binding pocket of a target enzyme or receptor. For instance, in the context of neuronal nitric oxide synthase (nNOS) inhibitors, subtle changes in the linker length between the 2-aminoquinoline core and a terminal aryl ring have been shown to dramatically improve both potency and selectivity. nih.gov

Scaffold Hopping and Bioisosteric Replacement: In some instances, the entire quinoline scaffold may be replaced by other heterocyclic systems with similar spatial and electronic properties, a strategy known as "scaffold hopping." This can lead to the discovery of novel chemical series with improved properties. Similarly, bioisosteric replacement, where one functional group is exchanged for another with similar physicochemical characteristics, is a common tactic to fine-tune a lead compound's profile.

A prime example of lead compound development and scaffold optimization can be seen in the discovery of potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases. While specific SAR data for this compound is not extensively available in the public domain, the principles can be illustrated by examining related 7-substituted 2-aminoquinoline derivatives.

In a study focused on developing nNOS inhibitors, a series of 7-substituted 2-aminoquinolines were synthesized and evaluated. The data from this study highlights how modifications to the substituent at the 7-position and the side chain at the 2-amino position impact the inhibitory activity and selectivity against different NOS isoforms.

Table 1: Inhibitory Activity of 7-Substituted 2-Aminoquinoline Derivatives against Nitric Oxide Synthase (NOS) Isoforms

| Compound | 7-Substituent | Side Chain at 2-Amino Position | nNOS IC₅₀ (nM) | iNOS Selectivity (fold) | eNOS Selectivity (fold) |

| 1 | H | -(CH₂)₂-NH-benzyl | 130 | >7.7 | 1.9 |

| 2 | OMe | -(CH₂)₂-NH-benzyl | 74 | 124 | 6.2 |

| 3 | F | -(CH₂)₂-NH-benzyl | 81 | >120 | 11 |

| 4 | Cl | -(CH₂)₂-NH-benzyl | 66 | >150 | 12 |

| 5 | Me | -(CH₂)₂-NH-benzyl | 74 | >130 | 11 |

Data sourced from a study on nNOS inhibitors. The specific compound this compound was not evaluated in this study. IC₅₀ is the half-maximal inhibitory concentration. Selectivity is expressed as the ratio of IC₅₀ values (IC₅₀ of iNOS or eNOS / IC₅₀ of nNOS).

The data in Table 1 demonstrates that the introduction of various substituents at the 7-position of the 2-aminoquinoline scaffold leads to potent nNOS inhibitors. nih.gov For example, compounds with methoxy (B1213986) (OMe), fluoro (F), chloro (Cl), and methyl (Me) groups at the 7-position all exhibit high potency. nih.gov This suggests that this position is a key "hotspot" for modification to tune the biological activity. The study also explored the impact of the side chain, finding that a two-carbon linker between the quinoline and a secondary amine provided a good balance of properties. nih.gov

These findings underscore the core principles of lead compound optimization. By systematically altering the chemical structure of a lead compound, such as the 2-aminoquinoline scaffold, and evaluating the impact of these changes on its biological activity, medicinal chemists can develop new molecules with enhanced potency and selectivity, paving the way for potential new therapies. The compound this compound represents a specific point in this vast chemical space, with its bromine substituent and propan-1-amine side chain poised to interact with biological targets in a unique manner. Further detailed studies on this specific compound and its close analogs are necessary to fully elucidate its therapeutic potential.

Target Identification and Engagement Studies in Biochemical Assays

No studies detailing the enzyme inhibition kinetics or the mechanism of action for this compound have been identified.

There is no information available from receptor binding assays, nor any evidence to suggest that this compound acts as an allosteric modulator.

No data from Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or other biophysical assays are available to characterize the interaction of this compound with any protein target.

Cellular Pathway Modulation in In Vitro Models

There are no published studies investigating the effects of this compound on intracellular signaling cascades.

The impact of this compound on cell cycle regulation has not been a subject of published research.

Mechanistic Insights into the Biological Interactions of this compound in Model Systems

Initial investigations into the biological activities of the synthetic compound this compound have begun to shed light on its potential interactions within cellular and microbial systems. As a member of the broader quinoline class of compounds, which are known for their diverse pharmacological properties, this specific derivative is the subject of ongoing research to elucidate its mechanisms of action. This article focuses on the preliminary findings regarding its influence on cellular responses, interactions with genetic material, antibacterial and antifungal properties, and antioxidant capabilities.

3 Inducers of Specific Cellular Responses (e.g., Autophagy, Apoptosis, without efficacy claims)

The quinoline scaffold is a core structure in many compounds that have been observed to induce cellular responses such as apoptosis and autophagy. For instance, research on other quinoline derivatives has demonstrated the capacity to trigger programmed cell death in various cell lines. One study on the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine showed that it could induce both apoptotic and autophagic cell death in pancreatic cancer cell lines. nih.gov This was characterized by the activation of caspase-3, cleavage of PARP, formation of cytoplasmic vacuoles, and an increase in autophagy-related proteins like LC3-II and Beclin-1. nih.gov

Similarly, novel quinoline and isatin derivatives have been synthesized and shown to induce apoptosis in Caco-2 cells. nih.gov The pro-apoptotic effects of these compounds were linked to the downregulation of anti-apoptotic genes such as Bcl2 and Bcl-xl, and the upregulation of the pro-apoptotic TGF gene. nih.gov Furthermore, studies on bromo- and cyano-substituted 8-hydroxyquinolines have also pointed to their ability to induce apoptosis in C6, HT29, and HeLa cell lines. nih.gov While these findings are for related compounds, they provide a basis for investigating whether this compound elicits similar cellular responses.

Table 1: Cellular Responses Induced by Structurally Related Quinoline Derivatives

| Compound/Derivative Class | Cell Line(s) | Observed Cellular Response | Key Molecular Markers |

|---|---|---|---|

| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine | PANC-1, MIA PaCa-2 | Apoptosis and Autophagy | Caspase-3 activation, PARP cleavage, increased LC3-II and Beclin-1 |

| Novel quinoline and isatin derivatives | Caco-2 | Apoptosis | Downregulation of Bcl2 and Bcl-xl, upregulation of TGF gene |

Emerging Research Areas and Non Pharmacological Applications

Applications in Materials Science and Organic Electronics

The quinoline (B57606) moiety is a well-established component in the design of functional materials due to its rigid, planar structure and rich electronic properties. These characteristics are fundamental to the development of novel materials for electronic and sensory applications.

Quinoline and its derivatives are known fluorophores, and their photophysical properties can be finely tuned by introducing various substituents. While direct studies on the fluorescence of 1-(7-Bromoquinolin-2-yl)propan-1-amine are not extensively documented, the behavior of structurally related quinolin-2(1H)-one derivatives provides a strong basis for its potential in this area. researchgate.netresearchgate.netnih.gov For instance, the interaction of 7-(diethylamino)quinolin-2(1H)-one derivatives with the macrocycle cucurbit polyu.edu.hkuril (CB7) leads to a significant enhancement in fluorescence emission, quantum yield, and lifetime. researchgate.net This enhancement is often attributed to the stabilization of an intramolecular charge-transfer (ICT) state upon complexation, which inhibits non-radiative decay pathways. researchgate.net

For this compound, the presence of the electron-withdrawing bromine atom and the electron-donating propylamine (B44156) group could establish a donor-acceptor system conducive to fluorescence. The amine group could serve as a recognition site for analytes, and binding events could modulate the fluorescence output through mechanisms such as photoinduced electron transfer (PET) or by altering the ICT character. This would make it a candidate for development into a chemosensor for metal ions or small organic molecules.

Table 1: Potential Photophysical Characteristics for Sensor Applications

| Property | Desired Characteristic for Sensing | Rationale |

| Quantum Yield | High baseline or significant change upon binding | A high quantum yield provides a strong signal, while a large change (quenching or enhancement) ensures high sensitivity to the analyte. |

| Stokes Shift | Large | A large separation between absorption and emission maxima minimizes self-absorption and improves the signal-to-noise ratio. |

| Excitation Wavelength | In the visible or near-IR range | Minimizes photodamage to biological samples and reduces background fluorescence from native biomolecules. |

| Lifetime | Measurable and responsive to analyte binding | Changes in fluorescence lifetime upon analyte binding can provide an additional channel for detection, often independent of probe concentration. |

The synthesis of chiral ligands containing quinoline motifs for use in asymmetric catalysis is a significant area of research. researchgate.netdntb.gov.uathieme-connect.com These ligands, when complexed with transition metals, are instrumental in producing enantiomerically pure compounds, which are highly valuable in the pharmaceutical and fine chemical industries. thieme-connect.comscilit.com The structure of this compound, featuring both a nitrogen atom within the quinoline ring and a chiral primary amine, makes it an excellent candidate for a bidentate ligand.

The two nitrogen atoms can coordinate with a metal center (e.g., Ruthenium, Iridium, Palladium), creating a stable chelate ring. researchgate.netnih.gov The chirality inherent in the propan-1-amine moiety can induce stereoselectivity in catalytic transformations. Such ligands are employed in a wide array of asymmetric reactions. researchgate.netthieme-connect.com The bromine atom at the 7-position offers a site for further modification, allowing for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic activity and enantioselectivity. polyu.edu.hk

Table 2: Asymmetric Reactions Catalyzed by Quinoline-Amine Type Ligands

| Reaction Type | Metal Catalyst (Examples) | Significance |

| Asymmetric Hydrogenation | Ru, Ir, Mn | Produces chiral alcohols, amines, and other reduced products with high enantiomeric excess. nih.govnih.govacs.org |

| Asymmetric Transfer Hydrogenation | Ru | An alternative to using high-pressure hydrogen gas, often employing isopropanol (B130326) as the hydrogen source. polyu.edu.hk |

| Asymmetric Allylic Alkylation | Pd | Forms chiral C-C bonds, a key transformation in the synthesis of complex organic molecules. researchgate.netthieme-connect.com |

| Asymmetric Cycloadditions | Various | Constructs chiral cyclic and heterocyclic systems. researchgate.netthieme-connect.com |

| Asymmetric C-H Bond Arylation | Pd | Directly functionalizes C-H bonds to create chiral biaryl compounds. researchgate.netthieme-connect.com |

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent forces. thieme-connect.com Host-guest chemistry, a central concept in this field, focuses on the formation of complexes between a larger host molecule and a smaller guest. polyu.edu.hk The quinoline scaffold is capable of participating in π-stacking interactions, while the amine group can form hydrogen bonds. These interactions are fundamental to molecular recognition. thieme-connect.com

The structure of this compound suggests it could act as a guest molecule for various macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils. researchgate.netpolyu.edu.hk The bromo-substituted aromatic system could interact with the hydrophobic cavity of a host, while the protonatable amine side chain could engage in hydrogen bonding or electrostatic interactions with the host's portals. thieme-connect.com Understanding these interactions is crucial for developing applications in areas like drug delivery, sensing, and the construction of complex molecular assemblies. polyu.edu.hkthieme-connect.com For instance, encapsulation within a host molecule could alter the compound's solubility, stability, or reactivity. thieme-connect.com

Chemoinformatics and Data Mining for Quinoline Scaffold Analysis

Chemoinformatics applies computational methods to solve chemical problems, transforming data into knowledge. scilit.com Given the vast chemical space occupied by quinoline derivatives, chemoinformatics and data mining are essential tools for analyzing compound libraries and guiding research. researchgate.netnih.gov These techniques are used to represent and search chemical structures, analyze molecular diversity, and build predictive models for biological activity or physical properties. scilit.com

For a compound like this compound, chemoinformatic approaches can be used to:

Analyze Structural Analogs: Mine large chemical databases to identify known compounds with similar scaffolds and retrieve associated data on their properties and activities.

Predict Properties: Use Quantitative Structure-Activity Relationship (QSAR) models to predict potential biological activities or ADMET (absorption, distribution, metabolism, excretion, toxicity) properties for its derivatives.

Virtual Screening: Computationally screen virtual libraries of compounds derived from this scaffold against biological targets to identify potential hits for drug discovery. scilit.com

Diversity Analysis: Assess the structural diversity of a library of derivatives based on this core structure to ensure broad coverage of the relevant chemical space. nih.gov

The combination of chemoinformatics with data-mining methods allows for advanced strategies in analyzing chemical libraries, making it possible to identify patterns and relationships that are not immediately obvious. dntb.gov.ua

Development of Novel Synthetic Auxiliaries and Reagents

A synthetic auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. Given its inherent chirality, this compound has the potential to be developed into such an auxiliary. The amine group can be temporarily attached to a substrate, and the chiral quinoline framework can direct the approach of a reagent to one face of the molecule, thereby inducing asymmetry.

More broadly, the compound is a versatile synthetic building block or reagent. The bromine atom on the quinoline ring is a key functional handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of a wide range of substituents at the 7-position, enabling the synthesis of a diverse library of new quinoline derivatives. The primary amine group is also reactive and can be readily acylated, alkylated, or used to form imines, providing another point for structural elaboration. This dual reactivity makes it a valuable intermediate for constructing more complex molecules for materials science and medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.